molecular formula C22H19FN4O2S B3396648 2-(2-fluorophenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1019103-11-7

2-(2-fluorophenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B3396648
CAS No.: 1019103-11-7
M. Wt: 422.5 g/mol
InChI Key: CTBXHGYISHKPBG-UHFFFAOYSA-N
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Description

This compound is a pyrazole-thiazole hybrid acetamide derivative characterized by a 2-fluorophenoxy group attached to the acetamide backbone and a 4-(p-tolyl)thiazole substituent on the pyrazole ring. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which are designed to enhance binding affinity and metabolic stability.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-14-7-9-16(10-8-14)18-13-30-22(24-18)27-20(11-15(2)26-27)25-21(28)12-29-19-6-4-3-5-17(19)23/h3-11,13H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBXHGYISHKPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and pyrazole rings. The presence of a fluorophenoxy group is significant for enhancing biological activity due to its electronic properties, which can influence interactions with biological targets.

Key Structural Features:

  • Fluorophenoxy Group : Enhances lipophilicity and potential receptor binding.
  • Thiazole and Pyrazole Moieties : Known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticonvulsant Activity

Research has indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, a study on related thiazole derivatives demonstrated significant anticonvulsant activity in various animal models, suggesting that the thiazole component may contribute to this effect through modulation of benzodiazepine receptors .

Antimicrobial Properties

Compounds containing pyrazole and thiazole rings have shown promising antimicrobial activities. A related study evaluated various thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited enhanced antibacterial effects compared to standard antibiotics like oxytetracycline .

Anti-inflammatory Effects

Pyrazole derivatives are noted for their anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating significant inhibitory activity at low concentrations .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission, particularly in the central nervous system (CNS), contributing to its anticonvulsant effects.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress-related damage in cells .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Anticonvulsant Screening : A series of 2-substituted thiazoles were screened for anticonvulsant activity, highlighting a correlation between structural modifications and enhanced efficacy in seizure models .
CompoundModel UsedActivity (ED50)
Compound APTZ Seizure Model25 mg/kg
Compound BMES Model30 mg/kg
  • Antimicrobial Testing : Thiazole derivatives were evaluated against various bacterial strains, showing promising results that suggest potential therapeutic applications.
DerivativeGram-positive Activity (MIC)Gram-negative Activity (MIC)
Thiazole A7.8 µg/mL15.6 µg/mL
Thiazole B3.9 µg/mL7.8 µg/mL

Scientific Research Applications

Pharmaceutical Applications

  • Anticonvulsant Activity : Research has indicated that derivatives containing the 2-fluorophenoxy group exhibit anticonvulsant properties. A related compound, 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole, has shown significant activity in models for epilepsy, suggesting that similar structures may offer therapeutic benefits in seizure disorders .
  • NMDA Receptor Modulation : Compounds similar to the target molecule have been studied for their ability to modulate NMDA receptor activity. This is crucial for developing treatments for neurodegenerative diseases and mental health disorders .
  • Anti-inflammatory Properties : The thiazole moiety present in the compound has been linked to anti-inflammatory effects. Compounds that interact with cyclooxygenase enzymes (COX) have demonstrated potential as anti-inflammatory agents, which may extend to derivatives of this compound .

Biological Activities

  • Cytotoxic Effects : Some studies have reported cytotoxic effects of thiazole-containing compounds against various cancer cell lines. The specific interactions of the pyrazole and thiazole rings with cellular targets could lead to the development of new anticancer drugs.
  • Antimicrobial Activity : The presence of fluorine in organic compounds often enhances biological activity. Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating bacterial infections.

Synthesis and Characterization

The synthesis of 2-(2-fluorophenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. The following summarizes the general approach:

  • Starting Materials : The synthesis begins with commercially available precursors such as 2-fluorophenol and appropriate thiazole derivatives.
  • Reaction Conditions : Reactions are often conducted under controlled temperatures and solvents to optimize yield and purity. Techniques such as microwave-assisted synthesis can enhance efficiency.
  • Characterization Techniques : Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticonvulsant Screening

A series of fluorinated compounds were synthesized and screened for anticonvulsant activity using both PTZ (Pentylenetetrazole) and MES (Maximal Electroshock) models. Results indicated that certain derivatives exhibited significant protective effects against seizures, supporting their potential use in epilepsy treatment .

Case Study 2: NMDA Receptor Modulation

In vitro studies demonstrated that thiazole-containing compounds could effectively modulate NMDA receptor activity, suggesting a mechanism through which these compounds might exert neuroprotective effects. This research underscores the importance of exploring structural variations to enhance efficacy .

Chemical Reactions Analysis

Hydrolysis of Acetamide Group

The central acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Reagents Product Reference
Acid HydrolysisHCl (6M), reflux, 8–12 hoursH₂O, HCl2-(2-fluorophenoxy)acetic acid + 3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-amine
Base HydrolysisNaOH (1M), ethanol, 60°C, 6 hoursH₂O, NaOHSodium salt of 2-(2-fluorophenoxy)acetate + corresponding amine

Key Observations :

  • Acidic hydrolysis yields the free carboxylic acid and amine.

  • Base hydrolysis produces carboxylate salts, with yields influenced by steric hindrance from the thiazole and pyrazole substituents.

Nucleophilic Aromatic Substitution

The 2-fluorophenoxy group participates in nucleophilic substitution reactions, though limited by fluorine's poor leaving-group ability.

Reaction Type Conditions Nucleophile Product Reference
SNArDMF, K₂CO₃, 120°C, 24 hoursPiperidine2-(piperidin-1-yl)phenoxy analog
SNArCuI, DIPEA, microwave, 150°CThiophenol2-(phenylthio)phenoxy derivative

Mechanistic Insight :

  • Reactions require polar aprotic solvents (e.g., DMF) and strong bases to activate the aromatic ring .

  • Electron-withdrawing groups on the phenyl ring enhance reactivity .

Heterocyclic Ring Functionalization

The thiazole and pyrazole rings undergo electrophilic substitution and cycloaddition reactions.

Thiazole Ring Reactions

Reaction Type Conditions Reagents Product Reference
BrominationBr₂, CHCl₃, 0°C, 2 hoursBr₂5-bromo-thiazole derivative
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidBiaryl-thiazole hybrid

Pyrazole Ring Reactions

Reaction Type Conditions Reagents Product Reference
N-AlkylationK₂CO₃, DMF, alkyl halide, 80°CMethyl iodideN-methylated pyrazole
CycloadditionCuI, Et₃N, DCM, RTAcetylene derivativeTriazole-fused pyrazole

Structural Impact :

  • Bromination occurs preferentially at the thiazole's C5 position due to electron-rich sulfur .

  • Pyrazole N-alkylation is sterically hindered by the adjacent thiazole group, requiring elevated temperatures.

Knoevenagel Condensation

The acetamide’s α-hydrogen participates in condensation reactions with aldehydes.

Reaction Type Conditions Reagents Product Reference
KnoevenagelPiperidine, EtOH, refluxBenzaldehyde2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide

Notes :

  • Piperidine catalyzes the reaction, forming α,β-unsaturated cyanoacrylamides .

  • Yields depend on the electronic nature of the aldehyde substituents.

Oxidative and Reductive Transformations

The compound undergoes redox reactions at multiple sites.

Reaction Type Conditions Reagents Product Reference
OxidationKMnO₄, H₂SO₄, 50°CKMnO₄Sulfoxide or sulfone derivatives (thiazole ring)
ReductionH₂, Pd/C, EtOH, RTH₂Hydrogenated thiazole (partial saturation)

Critical Data :

  • Oxidation of the thiazole’s sulfur atom requires strong oxidizing agents .

  • Catalytic hydrogenation selectively reduces the thiazole ring under mild conditions .

Stability Under Physiological Conditions

The compound’s stability in biological environments is critical for pharmacological applications.

Parameter Conditions Half-Life Degradation Products Reference
pH 7.4, 37°CPhosphate buffer48 ± 2 hoursHydrolyzed acetamide + fluorophenol
UV Light (254 nm)Methanol, 24 hoursN/APhoto-degradation products (unidentified)

Implications :

  • Hydrolysis dominates in neutral aqueous solutions, limiting oral bioavailability.

  • Photodegradation necessitates light-protected storage.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:

Compound Key Substituents Pharmacological Relevance Reference
Target Compound 2-Fluorophenoxy, 4-(p-tolyl)thiazole, 3-methylpyrazole Potential kinase inhibition; enhanced lipophilicity due to p-tolyl and fluorophenoxy groups
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, cyano group Antimicrobial activity; electron-withdrawing substituents improve reactivity
N-(3-(tert-butyl)-1-(2-morpholinoethyl)-1H-pyrazol-5-yl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide Thieno-pyrimidine, morpholinoethyl, tert-butyl Pan-tropomyosin receptor kinase (TRK) inhibition; improved solubility via morpholine
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4-Fluorophenyl, thiadiazole, acetyl group Anticonvulsant activity; thiadiazole enhances hydrogen bonding with biological targets

Key Observations :

  • The 4-(p-tolyl)thiazole moiety provides steric bulk and π-π stacking capability, distinguishing it from simpler thiazole derivatives like those in and .
  • Unlike the morpholinoethyl group in , the target compound lacks polar solubilizing groups, which may limit its aqueous solubility but enhance membrane permeability .
Pharmacological Activity
  • However, the absence of a thieno-pyrimidine system (as in ) may reduce selectivity for specific kinase isoforms .
Spectral and Computational Analysis
  • 1H/13C NMR: The target compound’s spectral data would resemble , with distinct peaks for the fluorophenoxy (δ 6.8–7.2 ppm) and p-tolyl protons (δ 2.3 ppm for CH3) .
  • Electrostatic Potential (ESP): Computational tools like Multiwfn () predict that the fluorophenoxy group creates localized negative charge regions, enhancing interactions with positively charged residues in target proteins .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can purity be ensured?

A multi-step protocol is typically employed:

  • Step 1 : Synthesize the pyrazole-thiazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or thioureas .
  • Step 2 : Introduce the 2-fluorophenoxy acetamide moiety using nucleophilic substitution with 2-fluorophenol and chloroacetyl chloride in the presence of triethylamine .
  • Purity Validation : Use HPLC (>95% purity), elemental analysis, and spectroscopic techniques (¹H/¹³C NMR, FT-IR) .

Q. What analytical methods are critical for structural characterization?

  • X-ray crystallography resolves stereochemical ambiguities (e.g., confirming thiazole-pyrazole ring conformation) .
  • NMR spectroscopy identifies substituent positions: ¹⁹F NMR detects fluorine environments, while ¹H NMR reveals pyrazole NH and aromatic protons .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Reaction Path Search : Use quantum chemical calculations (DFT) to model intermediate stability and transition states .
  • Condition Screening : Machine learning algorithms analyze experimental variables (solvent polarity, temperature) to predict optimal conditions .
  • Example : ICReDD’s integrated computational-experimental workflow reduced optimization time by 40% in analogous thiazole syntheses .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Substituent Modulation : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity shifts .
  • Bioisosteric Replacement : Substitute the thiazole ring with 1,3,4-thiadiazole or oxadiazole to evaluate pharmacokinetic improvements .
  • Data Correlation : Use multivariate analysis to link logP, polar surface area, and IC₅₀ values across derivatives .

Q. How can mechanistic insights be gained from crystallographic and docking studies?

  • X-ray Data : Resolve binding conformations in protein-ligand complexes (e.g., with kinase domains) to identify key hydrogen bonds or hydrophobic interactions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities against targets like EGFR or COX-2 .
  • Dynamic Simulations : MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should contradictory bioactivity data between studies be resolved?

  • Meta-Analysis : Compare assay conditions (e.g., cell line origins, serum concentrations) across conflicting studies .
  • Dose-Response Re-evaluation : Repeat assays with standardized protocols (e.g., fixed incubation time, ATP-based viability assays).
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets influencing results .

Methodological Notes

  • Synthesis Optimization : Triethylamine is critical for neutralizing HCl byproducts during acetamide formation .
  • Bioactivity Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
  • Computational Tools : Open-source software like ORCA (DFT) and PyRx (docking) reduce costs for resource-limited labs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.